molecular formula C19H18N2O6 B11945619 Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate CAS No. 95219-22-0

Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate

Cat. No.: B11945619
CAS No.: 95219-22-0
M. Wt: 370.4 g/mol
InChI Key: BYMQMHTUZKTSSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate typically involves multiple steps, starting with the preparation of the isophthalate backbone. The aminobenzoyl and acetamido groups are then introduced through a series of reactions, including acylation and amidation. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using high-purity reagents, are applicable .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action for Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research settings where unique chemical interactions are required .

Properties

CAS No.

95219-22-0

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

dimethyl 5-[[3-(3-aminophenyl)-3-oxopropanoyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H18N2O6/c1-26-18(24)12-6-13(19(25)27-2)9-15(8-12)21-17(23)10-16(22)11-4-3-5-14(20)7-11/h3-9H,10,20H2,1-2H3,(H,21,23)

InChI Key

BYMQMHTUZKTSSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC(=CC=C2)N)C(=O)OC

Origin of Product

United States

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